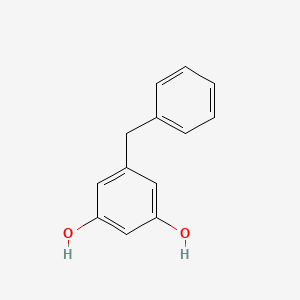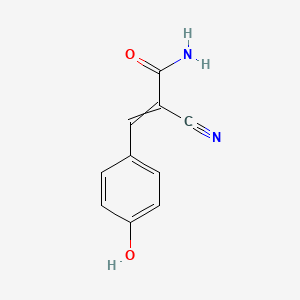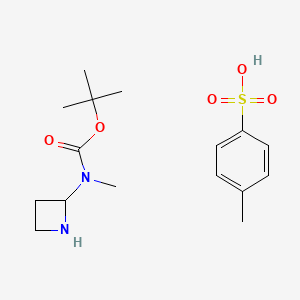
5-Benzylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a benzyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylbenzene-1,3-diol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of resorcinol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the overall yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
5-Benzylbenzene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Benzylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): The parent compound with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
5-Benzylbenzene-1,3-diol is unique due to the presence of the benzyl group at the 5 position, which imparts distinct chemical properties and potential applications compared to its analogs. The benzyl group enhances the compound’s reactivity and allows for the formation of more complex derivatives, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
28707-48-4 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
5-benzylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14-15H,6H2 |
Clé InChI |
HDMZJVIBTJPXSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105906.png)
![N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14105907.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105908.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide](/img/structure/B14105918.png)
![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105920.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105924.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105929.png)

![methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14105955.png)
![2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105963.png)
![tert-butyl 4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14105975.png)

![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4H-chromen-4-one](/img/structure/B14105982.png)
